
Gestrinone
Descripción general
Descripción
Gestrinona es una hormona esteroidea sintética que pertenece al grupo de la 19-nortestosterona. Se utiliza principalmente en el tratamiento de la endometriosis, una condición en la que el tejido similar al revestimiento del interior del útero crece fuera de él . Gestrinona exhibe una gama de actividades hormonales, incluyendo propiedades antiestrogénicas, antiprogestágenas y androgénicas .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
Gestrinona se sintetiza a través de una serie de reacciones químicas que comienzan con la estrona. Los pasos clave implican la introducción de grupos etilínicos y etilos en posiciones específicas del núcleo esteroideo. La ruta sintética normalmente incluye:
Etilinación: Introducción de un grupo etilínico en la posición 17α.
Etilización: Adición de un grupo etilo en la posición 13β.
Hidroxilación: Introducción de un grupo hidroxilo en la posición 17β.
Métodos de Producción Industrial
La producción industrial de gestrinona implica la síntesis química a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye la hidrogenación catalítica y las condiciones de reacción controladas para evitar reacciones secundarias no deseadas .
Análisis De Reacciones Químicas
Tipos de Reacciones
Gestrinona sufre varias reacciones químicas, incluyendo:
Oxidación: Conversión de grupos hidroxilo a cetonas.
Reducción: Hidrogenación de dobles enlaces.
Sustitución: Reemplazo de grupos funcionales con otros.
Reactivos y Condiciones Comunes
Oxidación: Reactivos como el trióxido de cromo o el permanganato de potasio.
Reducción: Catalizadores como el paladio sobre carbono bajo gas hidrógeno.
Sustitución: Reactivos como haluros de alquilo o cloruros de acilo.
Productos Principales
Los principales productos formados a partir de estas reacciones incluyen varios derivados hidroxilados, cetonizados y sustituidos de gestrinona .
Aplicaciones Científicas De Investigación
Efficacy in Endometriosis Treatment
Gestrinone has been studied extensively for its role in managing endometriosis, a chronic condition characterized by the growth of endometrial tissue outside the uterus. Key findings include:
- Symptom Relief : Studies indicate that this compound significantly alleviates dysmenorrhea and pelvic pain. A systematic review involving 1,286 women demonstrated that this compound led to a notable decrease in endometriosis scores post-treatment, with significant improvements observed in pain relief metrics .
- Pregnancy Rates : Women treated with this compound exhibited increased pregnancy rates compared to those receiving other treatments like danazol or leuprolide acetate. The literature suggests that this compound may enhance fertility outcomes in patients with endometriosis .
- Comparison with Other Treatments : In comparative studies, this compound has shown similar or superior efficacy to traditional treatments for endometriosis, such as danazol and leuprolide acetate. However, the quality of evidence is often noted as low or unclear due to limited sample sizes and study designs .
Case Studies and Clinical Trials
Several clinical trials have been conducted to evaluate the safety and efficacy of this compound:
These studies highlight the potential of this compound not only as an effective treatment for endometriosis but also as a safer alternative concerning bone health compared to other hormonal therapies.
Hormonal Applications Beyond Endometriosis
This compound's applications extend beyond endometriosis:
- Menopausal Symptoms : There is emerging interest in using this compound for managing menopausal symptoms due to its ability to induce endometrial atrophy .
- Lipedema and Sarcopenia : Preliminary research suggests potential benefits in treating lipedema and sarcopenia, although more extensive studies are required to confirm these findings .
Safety Profile and Side Effects
While this compound is generally well-tolerated, common side effects include:
- Acne
- Seborrhea
- Possible transient changes in breast size
Most side effects reported are mild and similar to those associated with other progestins . Long-term safety data remain limited, necessitating further research to establish a comprehensive safety profile.
Mecanismo De Acción
Gestrinona ejerce sus efectos a través de múltiples vías:
Actividad hormonal: Actúa como antiestrogeno, antiprogestágeno y andrógeno débil.
Dianas moleculares: Se une a los receptores de estrógeno y progesterona, inhibiendo su actividad.
Vías involucradas: Suprime la liberación de gonadotropinas, lo que lleva a una disminución de los niveles de estrógeno y atrofia endometrial
Comparación Con Compuestos Similares
Gestrinona es similar a otros esteroides sintéticos como el danazol y la mifepristona, pero tiene propiedades únicas:
Mifepristona: Ambas tienen propiedades antiprogestágenas, pero gestrinona también exhibe una débil actividad androgénica.
Lista de Compuestos Similares
- Danazol
- Mifepristona
- Noretisterona
Actividad Biológica
Gestrinone is a synthetic steroidal hormone with notable biological activities, primarily recognized for its use in treating endometriosis. Its pharmacological profile includes androgenic , anti-estrogenic , and anti-progestogenic properties, making it a versatile agent in gynecological therapies.
This compound exhibits a complex mechanism of action involving multiple hormone receptors:
- Progesterone Receptors : It acts as a weak agonist in certain tissues (e.g., rabbit endometrium) and as an antagonist in others, influencing reproductive functions.
- Androgen Receptors : Moderate agonist activity has been noted, particularly in prostatic tissues, which can affect androgen-dependent conditions.
- Estrogen Receptors : this compound shows both agonistic and antagonistic properties, with enhanced anti-estrogenic effects due to enzymatic actions on estrogen metabolism.
- Glucocorticoid and Gonadotropin-Releasing Hormone Receptors : It also antagonizes these receptors, contributing to its therapeutic effects in endometriosis and other estrogen-dependent disorders .
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Absorption : Approximately 30% oral bioavailability.
- Volume of Distribution : 67 L.
- Half-Life : About 24 hours.
- Metabolism : Primarily occurs in the liver through hydroxylation, leading to active but weaker metabolites.
- Excretion : Roughly 40-45% is eliminated via urine and 30-35% via feces .
Endometriosis Treatment
Numerous studies have evaluated the efficacy of this compound in managing endometriosis:
- A double-blind randomized controlled trial demonstrated that none of the patients treated with this compound experienced disease deterioration compared to 47% in the placebo group (p = 0.002). Furthermore, significant improvement was reported in the this compound group (p = 0.004) .
Study Type | Participants | Treatment | Results |
---|---|---|---|
Randomized Controlled Trial | 36 (18 this compound, 18 placebo) | This compound vs. placebo | Significant improvement in endometriosis symptoms with this compound |
Dose Comparison Study | 12 (6 per dose) | This compound 1.25 mg vs. 2.5 mg twice weekly | Mean endometriosis score decreased significantly post-treatment |
Anti-Cancer Activity
This compound has also been investigated for its anti-cancer properties:
- Preclinical studies on breast cancer cell lines (MDA-MB-231) indicated a concentration-dependent reduction in cell viability, suggesting potential as an adjunctive treatment for certain malignancies .
Side Effects and Considerations
While this compound is effective, it is associated with side effects due to its androgenic activity:
Propiedades
IUPAC Name |
(8S,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,9,11,13,18-19,23H,3,5-8,10,12H2,1H3/t18-,19+,20+,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJXHLWLUDYTGC-ANULTFPQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12C=CC3=C4CCC(=O)C=C4CCC3C1CCC2(C#C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12C=CC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(C#C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023094 | |
Record name | Gestrinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Gestrinone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002720 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Gestrinone has weak agonist activity on progesterone receptors in the rabbit endometrium and progesterone antagonist activity in various other pharmacological test systems. In addition, it has moderate agonist activity on prostatic androgen receptors in vitro. In several in vivo experiments, this activity was found to be low. The primary action of gestrinone is on the hypothalamic-pituitary axis where it inhibits gonadotrophin release with a weak inhibitory effect on its synthesis. It also possesses anti-estrogen activity. The suppression of the ovular gonadotrophin peak is observed after the first month of treatment; the resulting decline in ovarian hormone secretion rapidly leads to endometrial atrophy. Aside from its central action, gestrinone also has anti-progesterone activity on cell receptors in both endometrium and extra-uterine ectopic implants. Gestrinone has no direct estrogen and/or uterotrophic effects. A study was done to examine the efficacy of gestrinone in emergency contraception. The data from the study suggest that the mechanism of action of gestrinone used for the purposes of emergency contraception is likely the inhibition of implantation by acting on the endometrium as opposed to the inhibition of ovulation. | |
Record name | Gestrinone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11619 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
16320-04-0 | |
Record name | Gestrinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16320-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gestrinone [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016320040 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gestrinone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11619 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Gestrinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (17a)-13-Ethyl-17-hydroxy-18,19-dinorpregna-4,9,11-trien-20-yn-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GESTRINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1421533RCM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Gestrinone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002720 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
150-152 | |
Record name | Gestrinone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11619 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.